N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of polycyclic heteroaromatic carboxamides characterized by a complex tricyclic core structure. The molecule features a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, substituted with a 2-chlorophenylmethyl group at the N-position, a 4-methoxyphenylethyl chain at position 7, and a carboxamide moiety at position 3. The chlorine and methoxy substituents likely enhance lipophilicity and influence electronic properties, impacting solubility and receptor-binding interactions .
Properties
Molecular Formula |
C28H24ClN5O3 |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H24ClN5O3/c1-37-20-11-9-18(10-12-20)13-15-34-25(30)21(27(35)31-17-19-6-2-3-7-23(19)29)16-22-26(34)32-24-8-4-5-14-33(24)28(22)36/h2-12,14,16,30H,13,15,17H2,1H3,(H,31,35) |
InChI Key |
DYDKIFDGGDETIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several related molecules, as outlined below:
Table 1: Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-chlorophenylmethyl group in the target compound may enhance steric bulk and electron-withdrawing effects compared to the 4-fluorophenylmethyl analog .
Core Structure Differences: The triazatricyclic core distinguishes the target compound from dasatinib’s aminothiazole-pyrimidine scaffold. While both target kinase domains, dasatinib’s smaller structure may allow broader kinase selectivity . Compared to oxazole-pyrrolidine hybrids (e.g., ), the triazatricyclic system likely confers greater rigidity, influencing binding pocket compatibility .
Synthetic Challenges :
- The tricyclic framework of the target compound requires advanced cyclization strategies, contrasting with simpler bicyclic analogs (e.g., ’s spiro compounds) .
Research Findings and Pharmacological Insights
- Kinase Inhibition Potential: While the target compound’s activity is unspecified, structural parallels to dasatinib (a pan-Src inhibitor) suggest possible kinase-targeting mechanisms. Dasatinib’s IC₅₀ values for Src family kinases range from 0.6–5.0 nM, achieved via hydrogen bonding with kinase hinge regions . The triazatricyclic core may adopt a similar binding mode but with altered selectivity due to steric bulk.
- Crystallinity: Analogous tricyclic compounds (e.g., ) exhibit intermolecular hydrogen bonding in crystal lattices, suggesting similar stability profiles .
- Synthetic Routes: Synthesis likely involves multi-step protocols, such as cyclocondensation of amino-carboxamide precursors or transition-metal-catalyzed cross-coupling for aryl-alkyl substitutions. highlights spiro compound synthesis via Schiff base intermediates, which could inform analogous strategies .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities due to its unique structure and functional groups. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula that includes multiple functional groups contributing to its reactivity and biological interactions. Its molecular weight is approximately 491.9 g/mol. The presence of chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
- Case Study : In vitro studies on breast cancer cell lines showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties:
- Activity Spectrum : Preliminary tests indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor:
- Target Enzymes : Studies have focused on its inhibitory effects on enzymes involved in cancer metabolism and inflammation processes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example:
- Starting Materials : 4-hydroxy-6-methylpyran derivatives can be reacted with chlorinated phenyl compounds under controlled conditions.
- Reaction Conditions : Refluxing with appropriate catalysts in solvents like ethanol has been reported to yield high purity products.
Research Findings Summary Table
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts cell membranes | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
